2-(4-bromophenoxy)ethyl carbonochloridate
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Overview
Description
2-(4-bromophenoxy)ethyl carbonochloridate is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.51 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)ethyl carbonochloridate typically involves the reaction of 4-bromophenol with ethylene carbonate in the presence of a base to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with phosgene or a phosgene equivalent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)ethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(4-bromophenoxy)ethanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-(4-bromophenoxy)ethanol and hydrochloric acid.
Scientific Research Applications
2-(4-bromophenoxy)ethyl carbonochloridate is utilized in several scientific research applications, including:
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)ethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group can react with nucleophiles to form covalent bonds, making it useful in various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbonochloridate: Similar in structure but with an ethyl group instead of the 4-bromophenoxy group.
2-(3-bromophenoxy)ethyl carbonochloridate: Similar but with the bromine atom in the meta position instead of the para position.
2-(furan-2-yl)ethyl carbonochloridate: Similar but with a furan ring instead of the bromophenoxy group.
Uniqueness
2-(4-bromophenoxy)ethyl carbonochloridate is unique due to the presence of the 4-bromophenoxy group, which imparts distinct chemical properties and reactivity compared to other carbonochloridates. This makes it particularly useful in specific synthetic applications where the bromophenoxy group is desired.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUNBFKAPWLQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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